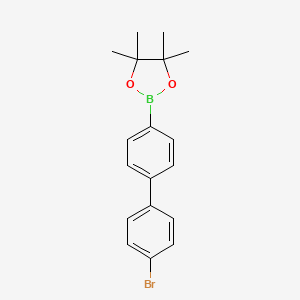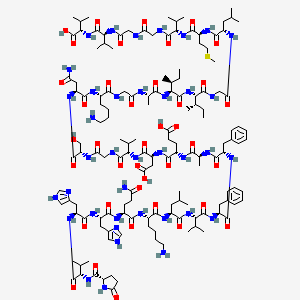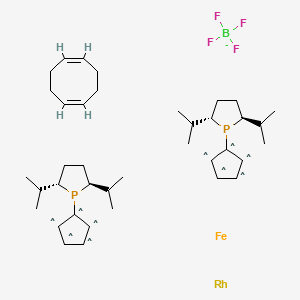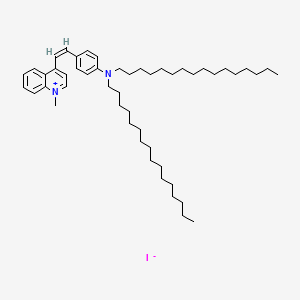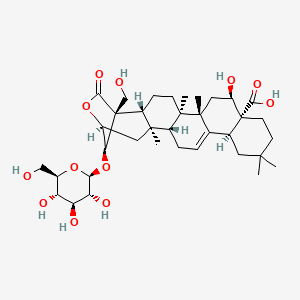
桔梗皂苷M1
描述
科学研究应用
Platycoside M1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation, obesity, cancer, viral infections, and allergies
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
作用机制
Target of Action
Platycoside M1 is a natural product that can be isolated from the roots of Platycodon grandiflorum It’s known that platycosides, the main active constituents of platycodon grandiflorum, exhibit multiple pharmacological activities .
Mode of Action
Platycosides, including platycoside m1, are known to exhibit anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties . The exact mechanism of these effects draws lots of attention, with various signaling pathways involved in these processes .
Biochemical Pathways
Platycoside M1 is part of the oleanane-type triterpenoid saponins, known as platycosides . Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of Platycodon grandiflorus was much larger than that of other Asterid species . Orthologous gene annotation also revealed the expansion of β-amyrin synthases (bASs) in Platycodon grandiflorus, which was confirmed by tissue-specific gene expression . In these expanded gene families, key genes showing preferential expression in roots and association with platycoside biosynthesis were identified .
Pharmacokinetics
It’s known that the bioavailability of platycosides could be improved by being prescribed with glycyrrhiza uralensis fisch or by creating a new dosage form .
Result of Action
Platycosides, including platycoside m1, are known to exhibit anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .
Action Environment
It’s known that whole-genome bisulfite sequencing showed that cyp716 and bas genes are hypomethylated in platycodon grandiflorus, suggesting that epigenetic modification of these two gene families affects platycoside biosynthesis .
生化分析
Biochemical Properties
Platycoside M1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, Platycoside M1 interacts with β-amyrin synthase and CYP716 family enzymes, which are crucial in its biosynthesis . These interactions involve the oxidation of triterpenoid backbones, leading to the formation of Platycoside M1. Additionally, Platycoside M1 has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Cellular Effects
Platycoside M1 exerts various effects on different cell types and cellular processes. In macrophages, it enhances the production of nitric oxide (NO), prostaglandin E2 (PGE2), and several cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6) . These effects are mediated through the activation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. In cancer cells, Platycoside M1 induces apoptosis by modulating reactive oxygen species (ROS) production and affecting the PI3K-Akt signaling pathway .
Molecular Mechanism
At the molecular level, Platycoside M1 exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, Platycoside M1 inhibits the activity of COX-2 and iNOS, reducing the production of pro-inflammatory mediators . It also interacts with transcription factors such as NF-κB, leading to changes in gene expression that promote anti-inflammatory and anticancer effects . Additionally, Platycoside M1 influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Platycoside M1 change over time. Studies have shown that Platycoside M1 is relatively stable under standard laboratory conditions . Its activity may decrease over extended periods due to degradation. Long-term studies have demonstrated that Platycoside M1 can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . These effects are likely due to its ability to modulate gene expression and enzyme activity over time.
Dosage Effects in Animal Models
The effects of Platycoside M1 vary with different dosages in animal models. At low to moderate doses, Platycoside M1 exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Platycoside M1 is involved in several metabolic pathways. It is synthesized through the triterpenoid biosynthesis pathway, which involves enzymes such as β-amyrin synthase and CYP716 . Platycoside M1 also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, Platycoside M1 is transported and distributed through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake and distribution . Platycoside M1 can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
Platycoside M1 is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, Platycoside M1 may undergo post-translational modifications that direct it to specific organelles, enhancing its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Platycoside M1 typically involves extraction from the roots of Platycodon grandiflorum. The extraction process includes the use of solvents such as methanol or ethanol to isolate the saponins. Following extraction, purification is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) .
Industrial Production Methods
Industrial production of Platycoside M1 involves large-scale extraction and purification processes. The roots of Platycodon grandiflorum are harvested and processed to extract the saponins. The crude extract is then subjected to various purification steps, including solvent extraction, filtration, and chromatographic separation, to obtain high-purity Platycoside M1 .
化学反应分析
Types of Reactions
Platycoside M1 undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions of Platycoside M1 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Platycoside M1 include various oxidized and reduced derivatives, which may exhibit different pharmacological properties compared to the parent compound .
相似化合物的比较
Platycoside M1 is part of a family of similar compounds, including:
- Platycoside E
- Platycodin D
- Platycodin D3
- Platyconic acid A
- Platycoside K
- Deapi-platycodin D3
- Platycodin A
Compared to these compounds, Platycoside M1 is unique due to its specific structural features and bioactive properties. It has been shown to exhibit distinct pharmacological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
(1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O12/c1-31(2)10-11-35(29(43)44)18(12-31)17-6-7-21-32(3)13-19-27(48-28-26(42)25(41)24(40)20(15-37)46-28)36(16-38,30(45)47-19)22(32)8-9-33(21,4)34(17,5)14-23(35)39/h6,18-28,37-42H,7-16H2,1-5H3,(H,43,44)/t18-,19-,20+,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWPRKFVZJSOTK-XIJXPKJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC6C(C5(C(=O)O6)CO)OC7C(C(C(C(O7)CO)O)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@H]6[C@@H]([C@@]3(C(=O)O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


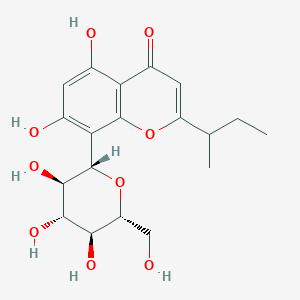
![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)
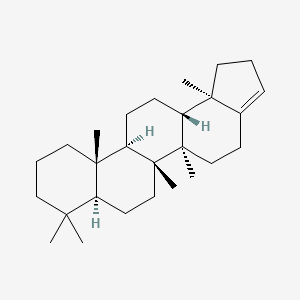
![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)
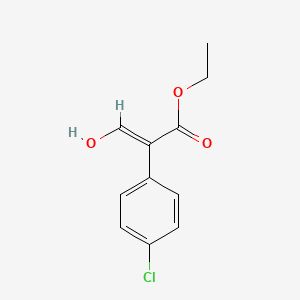
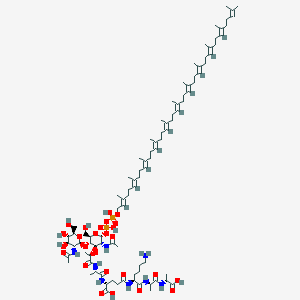
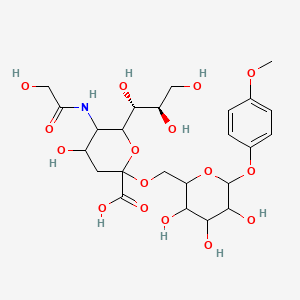
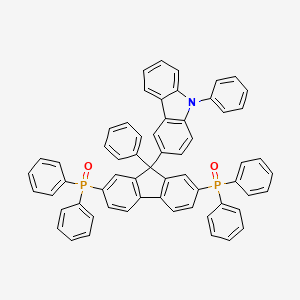
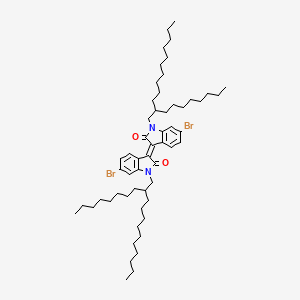
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)
